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Compound of Interest

Compound Name:
4-Methoxyquinoline-2-carboxylic

acid

Cat. No.: B090785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Methoxyquinoline-2-carboxylic acid (CAS No. 15733-83-2), a quinoline derivative with

potential applications in medicinal chemistry and organic synthesis. Due to the limited

availability of specific experimental spectra in public databases, this document focuses on the

predicted spectroscopic characteristics based on the compound's structure, supplemented with

detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties
4-Methoxyquinoline-2-carboxylic acid possesses a quinoline core substituted with a

methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Spectroscopic Data Summary
While specific experimental data is not readily available, the following tables summarize the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on the chemical structure and known spectral characteristics of related compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

COOH 10.0 - 13.0 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

H3 ~7.5 Singlet

H5 ~8.2 Doublet

H6 ~7.6 Triplet

H7 ~7.8 Triplet

H8 ~8.0 Doublet

OCH₃ ~4.1 Singlet

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Expected Chemical Shift (δ, ppm)

C=O 165 - 175

C2 148 - 152

C3 110 - 115

C4 160 - 165

C4a 120 - 125

C5 130 - 135

C6 125 - 130

C7 128 - 132

C8 120 - 125

C8a 145 - 150

OCH₃ 55 - 60
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Table 3: Predicted IR Spectral Data
Functional Group

Expected Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic - OCH₃) 2850 - 2960 Medium

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C (Aromatic) 1500 - 1600 Medium to Strong

C-O (Aryl Ether) 1230 - 1270 Strong

C-O (Carboxylic Acid) 1210 - 1320 Strong

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance Possible Fragment

203 High [M]⁺

186 Moderate [M - OH]⁺

158 Moderate [M - COOH]⁺

130 Moderate [M - COOH - CO]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for 4-
Methoxyquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 4-Methoxyquinoline-2-carboxylic acid in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often

preferred for carboxylic acids.
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a standard proton NMR experiment.

Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled carbon-13 NMR experiment.

A higher concentration of the sample (20-50 mg) may be required.

A greater number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-Methoxyquinoline-2-carboxylic acid directly onto

the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:

Record the spectrum over a range of 4000 to 400 cm⁻¹.

Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-

quality spectrum.

Perform a background scan of the empty ATR crystal prior to sample analysis.
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Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or coupled with a

liquid chromatograph.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Typical ESI source parameters include a capillary voltage of 3-4 kV and a source

temperature of 100-150 °C.

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and

apply collision-induced dissociation (CID).

Data Interpretation and Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of an organic compound like 4-Methoxyquinoline-2-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b090785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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